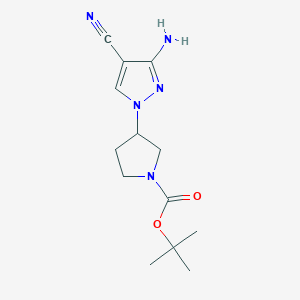

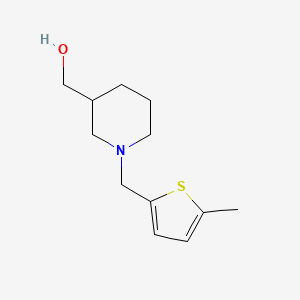

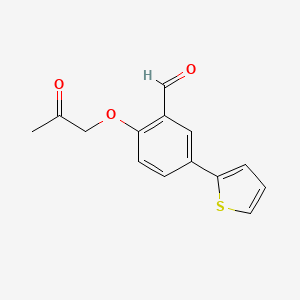

![molecular formula C9H16N2O B1465594 3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one CAS No. 1244060-10-3](/img/structure/B1465594.png)

3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one

Overview

Description

“3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one” is a complex organic compound. It contains an azabicyclo[2.2.1]heptane structure, which is a type of bicyclic structure with nitrogen as one of the bridgehead atoms . This structure is found in many biologically active compounds .

Synthesis Analysis

The synthesis of compounds with azabicyclo[2.2.1]heptane structures can be achieved through various methods. One such method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one” is complex due to the presence of the azabicyclo[2.2.1]heptane structure. This bicyclic structure consists of a seven-membered ring fused with a two-membered ring, with nitrogen as one of the bridgehead atoms .Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one” are likely to be complex due to the presence of the azabicyclo[2.2.1]heptane structure. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is one such reaction that can be used to synthesize compounds with this structure .Scientific Research Applications

Therapeutic Agent Synthesis

This compound serves as a versatile synthetic building block in the development of various carbocyclic nucleoside analogues. These analogues are crucial in creating antiviral and anticancer therapeutics, as they can mimic natural nucleosides in biological systems, thereby interfering with viral replication or cancer cell proliferation .

Non-nucleoside Therapeutic Agents

It’s also used in synthesizing non-nucleoside compounds, which are essential in treating diseases without the incorporation into the genetic material. This includes the development of enzyme inhibitors and receptor antagonists that have a significant impact on treating metabolic disorders and neurological diseases .

Transition Metal Chemistry

The compound is a model substrate for methodology development in the presence of transition metals. This includes studies on N-modulation and C-arylation of the lactam ring, which are pivotal reactions in medicinal chemistry for creating complex molecules with high precision .

Metathesis Reactions

It acts as a substrate in metathesis reactions, including ring-opening metathesis polymerization (ROMP), which is a method to create polymers with specific properties. This application is particularly valuable in materials science for developing new materials with tailored features .

Enantioselective Synthesis

The compound is involved in enantioselective synthesis processes to create heterocyclic compounds with specific chirality. This is crucial in drug development since the chirality of a drug can significantly affect its efficacy and safety profile .

Macrocyclic Diamine Alkaloid Synthesis

Lastly, it’s used in the synthesis of macrocyclic diamine alkaloids, which are complex organic compounds with potential therapeutic applications. These alkaloids often exhibit unique biological activities, making them interesting targets for drug discovery .

Future Directions

The future directions for research on “3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes could be further optimized and expanded to a broader array of substrates . Additionally, the biological activities of these compounds could be further investigated .

properties

IUPAC Name |

3-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c10-4-3-9(12)11-6-7-1-2-8(11)5-7/h7-8H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKLILJYNZTJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

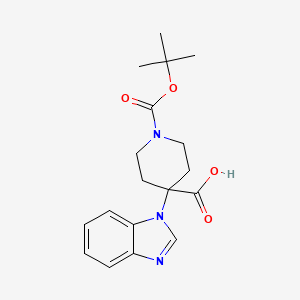

![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)

![7-Methyl-7,11-diazaspiro[5.6]dodecane](/img/structure/B1465525.png)

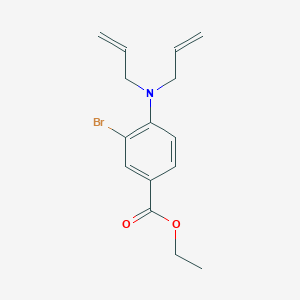

![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)